

Methyl 2,3-dihydrobenzofuran-5-carboxylate

chemical properties and structure

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Compound of Interest

Compound Name: Methyl 2,3-dihydrobenzofuran-5-carboxylate

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An In-depth Technical Guide to Methyl 2,3-dihydrobenzofuran-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of **Methyl 2,3-dihydrobenzofuran-5-carboxylate**, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, provide a detailed structural analysis, and present a representative synthetic protocol with mechanistic insights. Furthermore, this document includes a thorough spectral characterization, explores its significant applications in drug discovery as a privileged scaffold, and outlines essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their research endeavors.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a prominent structural motif found in a vast array of natural products and biologically active molecules.^[1] Its rigid, planar structure, combined with the electronic properties conferred by the fused benzene ring and the oxygen-containing heterocycle, makes it a "privileged scaffold." This term refers to molecular frameworks that are

capable of binding to multiple biological targets, serving as a versatile platform for the design of novel therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1] **Methyl 2,3-dihydrobenzofuran-5-carboxylate**, in particular, serves as a crucial intermediate, offering a reactive "handle" (the methyl ester group) at the 5-position for further chemical modification and elaboration into more complex molecular architectures. Understanding its core properties is therefore fundamental to its effective application in research and development.

Molecular Identity and Physicochemical Properties

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a stable, solid organic compound. Its identity is defined by a unique set of identifiers and physical properties that are critical for its use in experimental settings.

Property	Value	Source(s)
IUPAC Name	methyl 2,3-dihydro-1-benzofuran-5-carboxylate	[3]
CAS Number	588702-80-1	[3]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[3]
Molecular Weight	178.18 g/mol	[3]
Appearance	White to off-white or yellow solid	[4]
Storage Temperature	Room Temperature or 2-8°C for long-term storage	[4][5]
SMILES	<chem>COC(=O)C1=CC2=C(C=C1)OCC2</chem>	[3]
InChIKey	QPGLJPYOFQPEEE-UHFFFAOYSA-N	[3]

Structural Analysis

The structure of **Methyl 2,3-dihydrobenzofuran-5-carboxylate** consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. The methyl carboxylate group is attached at the C5 position of the benzofuran core.

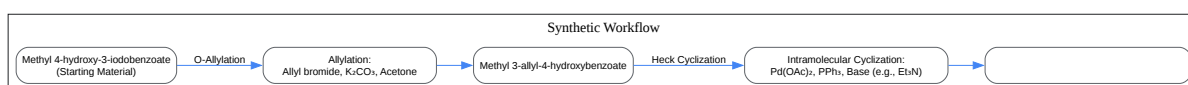
Caption: 2D Chemical Structure of **Methyl 2,3-dihydrobenzofuran-5-carboxylate**.

Synthesis and Mechanistic Insights

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous methods reported.[6] Transition metal-catalyzed intramolecular cyclizations are among the most robust and widely used strategies.[7][8] Below is a representative protocol based on an intramolecular Heck-type reaction, a common and effective method for forming this ring system.

Representative Synthetic Workflow

The logical approach begins with a commercially available substituted phenol, which is then elaborated to install a vinyl group ortho to the hydroxyl functionality. Subsequent intramolecular cyclization provides the desired dihydrobenzofuran core.



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Caption: A representative synthetic workflow for **Methyl 2,3-dihydrobenzofuran-5-carboxylate**.

Experimental Protocol (Representative)

Objective: To synthesize **Methyl 2,3-dihydrobenzofuran-5-carboxylate** from Methyl 3-allyl-4-hydroxybenzoate via a Palladium-catalyzed intramolecular cyclization.

Materials:

- Methyl 3-allyl-4-hydroxybenzoate
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Triethylamine (Et_3N)
- Acetonitrile (anhydrous)
- Standard glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-allyl-4-hydroxybenzoate (1.0 eq).
- **Catalyst and Ligand Addition:** Add Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.1 eq).
- **Solvent and Base:** Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous Acetonitrile as the solvent, followed by Triethylamine (2.0 eq) as the base.
- **Reaction:** Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield **Methyl 2,3-dihydrobenzofuran-5-carboxylate**.

Causality and Insights: The choice of a palladium catalyst is crucial for facilitating the C-O bond formation. The phosphine ligand stabilizes the palladium species, while the base is necessary to neutralize the acid generated during the catalytic cycle. This method is favored for its high efficiency and functional group tolerance.

Spectral Characterization

The structural identity and purity of **Methyl 2,3-dihydrobenzofuran-5-carboxylate** are confirmed using standard spectroscopic techniques. The following table outlines the expected NMR and IR spectral data based on analysis of closely related structures.^{[9][10]}

Technique	Expected Characteristics
¹ H NMR	~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to the carboxylate group. ~7.6 ppm (s, 1H): Aromatic proton para to the carboxylate group. ~6.8 ppm (d, 1H): Aromatic proton meta to the carboxylate group. ~4.6 ppm (t, 2H): Methylene protons at C2 (adjacent to the furan oxygen). ~3.8 ppm (s, 3H): Methyl ester protons. ~3.2 ppm (t, 2H): Methylene protons at C3.
¹³ C NMR	~167 ppm: Carbonyl carbon of the ester. ~160 ppm: Aromatic carbon C7a (attached to oxygen). ~120-130 ppm: Quaternary and CH aromatic carbons. ~110 ppm: Aromatic CH carbon. ~71 ppm: Methylene carbon at C2. ~52 ppm: Methyl ester carbon. ~29 ppm: Methylene carbon at C3.
IR (Infrared)	~2950 cm ⁻¹ : C-H stretching (aliphatic). ~1710 cm ⁻¹ : C=O stretching (ester carbonyl). ~1610 cm ⁻¹ : C=C stretching (aromatic). ~1250 cm ⁻¹ : C-O stretching (ester and ether).
Mass Spec (MS)	[M] ⁺ m/z: 178.06

Applications in Drug Discovery and Materials Science

The utility of **Methyl 2,3-dihydrobenzofuran-5-carboxylate** stems from its role as a versatile intermediate. The dihydrobenzofuran core provides a rigid scaffold, while the ester at the 5-position allows for straightforward chemical modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol, opening pathways to a diverse range of derivatives.

6.1 Role as a Privileged Scaffold in Medicinal Chemistry The 2,3-dihydrobenzofuran nucleus is a key component in numerous compounds designed to interact with biological systems. Its structural rigidity helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

- **Anti-inflammatory and Anti-cancer Agents:** The scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.^[2] By modifying the core structure, researchers have developed potent and selective inhibitors.
- **Neurological and Cardiovascular Applications:** Certain derivatives have been patented for their diuretic, saluretic, uricosuric, and antihypertensive activities, highlighting their potential in treating cardiovascular diseases.^[11]

6.2 Use in Materials Science The aromatic and heterocyclic nature of the compound also makes it a candidate for incorporation into novel organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, where electron-rich heterocyclic systems are often desirable.

Safety and Handling

As a laboratory chemical, **Methyl 2,3-dihydrobenzofuran-5-carboxylate** should be handled with appropriate care. While specific toxicological data for this exact compound is not extensively documented, related benzofuran derivatives may pose hazards.^{[6][12]}

- **General Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
- Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of its methyl ester group, provides a robust platform for the synthesis of complex molecules with diverse biological activities. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific pursuits.

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